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New data from pivotal clinical trials highlight the potential of baxdrostat, a novel aldosterone

synthase inhibitor, to provide significant and consistent blood pressure reduction across diverse

patient populations with uncontrolled and resistant hypertension. These findings position

baxdrostat as a promising therapeutic option for individuals who do not respond adequately to

existing antihypertensive regimens.

Baxdrostat, an investigational oral medication, selectively inhibits aldosterone synthase

(CYP11B2), the enzyme responsible for the final step of aldosterone synthesis, without

affecting cortisol production.[1][2] This targeted mechanism of action addresses a key driver of

hypertension, particularly in resistant forms of the disease where aldosterone levels are often

elevated.[3][4][5]

Comparative Efficacy in Patient Subgroups
Recent phase II and phase III clinical trials have provided robust evidence of baxdrostat's

efficacy. The BaxHTN and Bax24 phase III trials, along with the earlier BrigHTN phase II trial,

have consistently shown that baxdrostat leads to statistically significant and clinically

meaningful reductions in blood pressure when added to standard of care.

A key finding from the BaxHTN trial is the consistent blood pressure-lowering effect of

baxdrostat across various prespecified subgroups, including patients with uncontrolled and

resistant hypertension. This suggests that aldosterone plays a fundamental role in the

pathophysiology of difficult-to-control hypertension in a broad range of patients.
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Clinical Trial
Patient
Subgroup

Treatment
Arms

Placebo-
Adjusted
Seated
Systolic Blood
Pressure
Reduction
(mmHg)

Reference

BaxHTN (Phase

III)

Uncontrolled &

Resistant

Hypertension

Baxdrostat 1 mg -8.7

Baxdrostat 2 mg -9.8

Bax24 (Phase III)
Resistant

Hypertension
Baxdrostat 2 mg

-14.0 (24-hour

ambulatory)

BrigHTN (Phase

II)

Resistant

Hypertension

Baxdrostat 0.5

mg
-2.7

Baxdrostat 1 mg -8.1

Baxdrostat 2 mg -11.0

In the BaxHTN trial, 73% of the participants had resistant hypertension, while the remaining

27% had uncontrolled hypertension. The placebo-adjusted reductions in seated systolic blood

pressure at 12 weeks were -8.7 mmHg for the 1 mg dose and -9.8 mmHg for the 2 mg dose,

with consistent effects observed in both subgroups.

Furthermore, exploratory analyses from the BaxHTN trial demonstrated substantial reductions

in 24-hour ambulatory and nighttime systolic blood pressure, which are important predictors of

cardiovascular risk. The Bax24 trial, which focused specifically on patients with resistant

hypertension, confirmed these findings with a highly clinically meaningful placebo-adjusted

reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure with the 2 mg dose.

Comparison with Standard of Care: Spironolactone
For patients with resistant hypertension, the mineralocorticoid receptor antagonist (MRA)

spironolactone is a recommended treatment. While direct head-to-head trials are limited, a
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comparison of the placebo-adjusted blood pressure reductions observed in the BaxHTN trial

with those from the PATHWAY-2 trial of spironolactone suggests comparable efficacy. The

PATHWAY-2 trial reported a placebo-adjusted systolic blood pressure reduction of -8.7 mmHg

for spironolactone.

However, baxdrostat's high selectivity for aldosterone synthase may offer a safety advantage

over non-selective MRAs like spironolactone, which can be associated with side effects such

as hyperkalemia and antiandrogenic effects. In the BaxHTN trial, baxdrostat was generally

well-tolerated, with low rates of confirmed hyperkalemia.

Mechanism of Action and Experimental Workflow
Baxdrostat's mechanism of action centers on the inhibition of aldosterone synthase. This leads

to a dose-dependent reduction in plasma and urine aldosterone levels, thereby decreasing

sodium and water retention and lowering blood pressure.
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Baxdrostat's Mechanism of Action

The clinical development of baxdrostat has followed a standard phased approach, from initial

safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in

patients with hypertension.
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Baxdrostat Clinical Trial Workflow

Experimental Protocols
BaxHTN (Phase III)

Objective: To evaluate the efficacy and safety of baxdrostat in patients with uncontrolled or

resistant hypertension.
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Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Participants: 796 adults with a seated systolic blood pressure of 140 to < 170 mm Hg despite

stable treatment with two (uncontrolled) or three or more (resistant) antihypertensive agents,

including a diuretic.

Intervention: Patients were randomized to receive baxdrostat 1 mg, baxdrostat 2 mg, or

placebo once daily for 12 weeks, in addition to their existing antihypertensive medications.

Primary Endpoint: Change in seated systolic blood pressure from baseline to 12 weeks.

BrigHTN (Phase II)
Objective: To assess the dose-response relationship, efficacy, and safety of baxdrostat in

patients with treatment-resistant hypertension.

Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.

Participants: 275 adults with a blood pressure of ≥130/80 mmHg despite stable doses of at

least three antihypertensive agents, including a diuretic.

Intervention: Patients were randomized to receive baxdrostat 0.5 mg, 1 mg, 2 mg, or placebo

once daily for 12 weeks.

Primary Endpoint: Change in systolic blood pressure from baseline to 12 weeks.

Conclusion
Baxdrostat has consistently demonstrated its ability to lower blood pressure in patients with

uncontrolled and resistant hypertension, subgroups that represent a significant unmet medical

need. Its targeted mechanism of action, consistent efficacy across diverse patient populations,

and favorable safety profile suggest that baxdrostat could become a valuable addition to the

therapeutic armamentarium for managing difficult-to-treat hypertension. Further long-term

studies will be crucial to fully elucidate its role in cardiovascular risk reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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